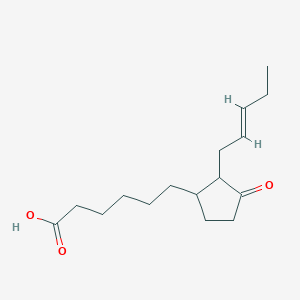
CID 22910890
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 22910890 is a compound with a complex structure that includes a cyclopentyl ring and a hexanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 22910890 typically involves the reduction of 12-oxo-phytodienoic acid (OPDA) by OPDA reductase 3 (OPR3). This process includes several steps:
Release of α-linolenic acid: from plastidial membrane lipids by lipases.
Oxygenation by 13-lipoxygenases: .
Dehydration-cyclization reaction: promoted by allene oxide synthase (AOS) and allene oxide cyclase (AOC) to generate 12-oxo-10,15(Z)-phytodienoic acid (OPDA).
Reduction of OPDA: to 8-(3-oxo-2-(pent-2-enyl)cyclopentyl)octanoic acid (OPC-8) by OPR3.
Three β-oxidation rounds: to generate 6-(3-oxo-2-(pent-2-enyl)cyclopentyl)hexanoic acid.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
CID 22910890 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Catalysts: Various catalysts can be used to facilitate these reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxo derivatives, while reduction can yield hydroxyl derivatives.
Applications De Recherche Scientifique
CID 22910890 has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in plant defense mechanisms and developmental processes.
Industry: Used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of CID 22910890 involves its interaction with specific molecular targets and pathways. For example, in plants, it is involved in the biosynthesis of jasmonoyl-isoleucine (JA-Ile), a phytohormone that regulates plant responses to stress and developmental processes . The compound acts as a precursor in the octadecanoid pathway, leading to the production of JA and its derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
12-oxo-phytodienoic acid (OPDA): A precursor in the biosynthesis of CID 22910890.
8-(3-oxo-2-(pent-2-enyl)cyclopentyl)octanoic acid (OPC-8): An intermediate in the biosynthesis pathway.
Jasmonoyl-isoleucine (JA-Ile): A derivative involved in plant stress responses and development.
Uniqueness
This compound is unique due to its specific structure and role in the biosynthesis of important phytohormones. Its ability to undergo various chemical reactions and its involvement in multiple biochemical pathways make it a valuable compound for scientific research.
Propriétés
Numéro CAS |
136845-17-5 |
|---|---|
Formule moléculaire |
C16H26O3 |
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
6-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]hexanoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,13-14H,2,4,6-12H2,1H3,(H,18,19)/b5-3+ |
Clé InChI |
WIJWBOWLVOOYFR-HWKANZROSA-N |
SMILES |
CCC=CCC1C(CCC1=O)CCCCCC(=O)O |
SMILES isomérique |
CC/C=C/CC1C(CCC1=O)CCCCCC(=O)O |
SMILES canonique |
CCC=CCC1C(CCC1=O)CCCCCC(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
OPC-4; OPC 4; OPC4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















